molecular formula C12H11FN2O3 B11813927 Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B11813927
M. Wt: 250.23 g/mol
InChI Key: NKCYZCCFQKMYBL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of both a hydroxy group and an ester group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its fluorophenyl group also contributes to its unique properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3

InChI Key

NKCYZCCFQKMYBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F

Origin of Product

United States

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